Tetrachloropalladic acid

Catalog No.
S14323189
CAS No.
M.F
Cl4H2Pd
M. Wt
250.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachloropalladic acid

Product Name

Tetrachloropalladic acid

IUPAC Name

hydron;tetrachloropalladium(2-)

Molecular Formula

Cl4H2Pd

Molecular Weight

250.2 g/mol

InChI

InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2

InChI Key

RPYSFYBAYJBKCR-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].Cl[Pd-2](Cl)(Cl)Cl

Tetrachloropalladic acid is an inorganic compound with the formula H2PdCl4\text{H}_2\text{PdCl}_4. It consists of palladium in a +2 oxidation state coordinated with four chloride ions. This compound typically appears as a dark brown solution and is known for its ability to form various metal complexes, particularly with phosphines, enhancing its utility in coordination chemistry and catalysis . Tetrachloropalladic acid is often encountered in the form of its salts, such as sodium tetrachloropalladate, which is more commonly used due to its solubility in water .

, particularly those involving nucleophilic substitution. For example, it can react with phosphines to form phosphine complexes of palladium. The general reaction can be represented as:

PdCl42+PR3 Pd PR3)nCl4n]2n\text{PdCl}_4^{2-}+\text{PR}_3\rightarrow \text{ Pd PR}_3)_n\text{Cl}_{4-n}]^{2-n}

where PR3\text{PR}_3 represents a phosphine ligand and nn indicates the number of ligands coordinated to the palladium center . Additionally, tetrachloropalladic acid can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of other reagents.

Tetrachloropalladic acid can be synthesized through several methods:

  • Direct Reaction: Metallic palladium can be treated with chlorine gas in an aqueous solution containing a chloride salt (e.g., sodium chloride). This process typically occurs at temperatures between 50°C and 80°C under atmospheric pressure .
  • From Palladium(II) Chloride: By reacting palladium(II) chloride with an appropriate alkali metal chloride in water, tetrachloropalladic acid can be produced. The reaction proceeds as follows:

    PdCl2+2MClM2PdCl4\text{PdCl}_2+2\text{MCl}\rightarrow \text{M}_2\text{PdCl}_4

    where MM represents an alkali metal ion like sodium or potassium .
  • Complex Formation: Tetrachloropalladic acid can also be formed by reacting palladium(II) salts with chloride sources in controlled conditions to ensure complete conversion .

Tetrachloropalladic acid and its derivatives have several applications:

  • Catalysis: It is widely used as a catalyst in organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions.
  • Material Science: The compound serves as a precursor for synthesizing palladium nanoparticles, which have applications in electronics and catalysis.
  • Analytical Chemistry: Tetrachloropalladic acid is utilized in various analytical techniques for detecting and quantifying palladium in samples .

Interaction studies involving tetrachloropalladic acid primarily focus on its reactivity with various ligands and substrates. Research has shown that it readily forms complexes with nucleophiles such as amines and phosphines, which can alter the electronic properties of the palladium center, potentially enhancing catalytic activity or selectivity . Additionally, studies on its interaction with sulfur-containing nucleophiles have provided insights into its kinetics and mechanisms of substitution reactions .

Tetrachloropalladic acid shares similarities with several other palladium compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetrachloropalladic AcidH₂PdCl₄Forms stable complexes with phosphines; versatile catalyst
Sodium TetrachloropalladateNa₂PdCl₄Water-soluble; commonly used for nanoparticle synthesis
Palladium(II) ChloridePdCl₂Insoluble in water; precursor for tetrachloropalladic acid
HexachloropalladatePdCl₆²⁻Higher chlorination state; used in different catalytic contexts

Tetrachloropalladic acid is distinctive due to its ability to form stable complexes that are crucial for various catalytic processes while maintaining solubility characteristics that enhance its applicability in aqueous environments .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

249.79159 g/mol

Monoisotopic Mass

247.79454 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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